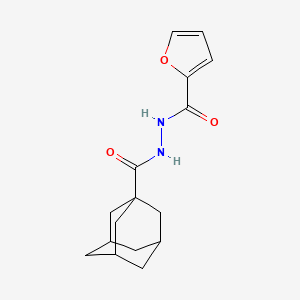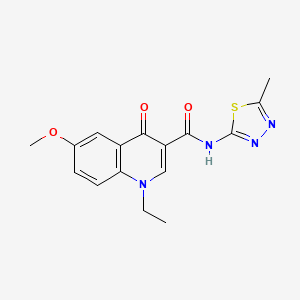
N-butyl-2-(4-oxo-3(4H)-quinazolinyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-butyl-2-(4-oxo-3(4H)-quinazolinyl)acetamide, also known as BQU57, is a small molecule inhibitor that has been extensively studied in recent years due to its potential therapeutic applications. BQU57 has been shown to have inhibitory effects on various enzymes and proteins, making it a promising candidate for the treatment of various diseases.
Mécanisme D'action
N-butyl-2-(4-oxo-3(4H)-quinazolinyl)acetamide inhibits the kinase PAK4 by binding to its active site and preventing its phosphorylation. This leads to the inhibition of downstream signaling pathways that are involved in cell proliferation, migration, and survival. This compound also inhibits the protease ClpP by binding to its active site and preventing its activity. This leads to the accumulation of misfolded proteins, which can lead to cell death.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects. It has been shown to inhibit cell proliferation, migration, and survival in various cancer cell lines. It has also been shown to have antibacterial activity against various bacterial strains. Additionally, this compound has been shown to have neuroprotective effects in a mouse model of Parkinson's disease.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of N-butyl-2-(4-oxo-3(4H)-quinazolinyl)acetamide is its specificity for its target enzymes and proteins. This makes it a valuable tool for studying the role of these enzymes and proteins in various cellular processes. However, one of the limitations of this compound is its potential toxicity, which can limit its use in certain experiments.
Orientations Futures
There are several future directions for the study of N-butyl-2-(4-oxo-3(4H)-quinazolinyl)acetamide. One direction is the development of more potent and selective inhibitors of PAK4 and ClpP. Another direction is the investigation of the therapeutic potential of this compound in various diseases, including cancer, infectious diseases, and neurodegenerative disorders. Additionally, the use of this compound as a tool for studying the role of PAK4 and ClpP in various cellular processes can provide valuable insights into the biology of these enzymes and proteins.
Méthodes De Synthèse
The synthesis of N-butyl-2-(4-oxo-3(4H)-quinazolinyl)acetamide involves the reaction of 2-aminobenzamide and ethyl bromoacetate to form ethyl 2-(2-aminophenyl)acetate. This compound is then reacted with butylamine to form N-butyl-2-(2-aminophenyl)acetamide. Finally, oxidation of this compound with potassium permanganate yields this compound.
Applications De Recherche Scientifique
N-butyl-2-(4-oxo-3(4H)-quinazolinyl)acetamide has been extensively studied for its potential therapeutic applications. It has been shown to have inhibitory effects on various enzymes and proteins, including the kinase PAK4 and the protease ClpP. These enzymes and proteins are involved in various cellular processes, including cell proliferation, migration, and survival. Therefore, this compound has potential applications in the treatment of cancer, infectious diseases, and neurodegenerative disorders.
Propriétés
IUPAC Name |
N-butyl-2-(4-oxoquinazolin-3-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O2/c1-2-3-8-15-13(18)9-17-10-16-12-7-5-4-6-11(12)14(17)19/h4-7,10H,2-3,8-9H2,1H3,(H,15,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXMYEDPUJRALHC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNC(=O)CN1C=NC2=CC=CC=C2C1=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-methyl-N-[2-(2-pyridinylthio)ethyl]benzamide](/img/structure/B4948569.png)
methyl]amine](/img/structure/B4948574.png)

![N~1~-{[1-(2-fluorobenzyl)-4-piperidinyl]methyl}-N~1~-(2-methoxyethyl)-1,1-cyclopropanedicarboxamide](/img/structure/B4948596.png)
![(4-{2-[2-methoxy-4-(1-propen-1-yl)phenoxy]ethoxy}phenyl)(phenyl)methanone](/img/structure/B4948600.png)
![N'-[2-(4-tert-butylphenoxy)acetyl]tetrahydro-2-furancarbohydrazide](/img/structure/B4948603.png)
![4,4'-(3,5,9,11-tetraoxo-4,10-diazatetracyclo[5.5.2.0~2,6~.0~8,12~]tetradec-13-ene-4,10-diyl)dibenzoic acid](/img/structure/B4948612.png)
![5-{[1-(4-bromophenyl)-1H-pyrrol-2-yl]methylene}-1-(2-fluorophenyl)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B4948620.png)
![N,N-diethyl-2-[(8-methoxy-4-methyl-2-quinolinyl)thio]propanamide](/img/structure/B4948622.png)

![2-amino-4-(3-bromo-4-methoxyphenyl)-7-methyl-5-oxo-4H,5H-pyrano[4,3-b]pyran-3-carbonitrile](/img/structure/B4948640.png)
![1-(2-allylphenoxy)-3-[4-(2-methoxyphenyl)-1-piperazinyl]-2-propanol hydrochloride](/img/structure/B4948648.png)
![N-[4-(dimethylamino)phenyl]ethanediamide](/img/structure/B4948656.png)
